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Compound of Interest

Compound Name: Aminopyridine 2

Cat. No.: B10788917

Get Quote

2-Aminopyridine (2-AP) is a versatile organic compound characterized by a pyridine ring

substituted with an amino group at the second position. This structural configuration endows

the molecule with both aromatic and basic properties, making it a critical nucleophile in organic

synthesis and a highly specific ligand in biological systems.

Table 1: Quantitative Physicochemical Properties
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Property Value
Clinical / Analytical
Significance

CAS Number 504-29-0
Standard identifier for

regulatory compliance.

Molecular Formula C5H6N2
Dictates stoichiometric

calculations in synthesis.

Molecular Weight 94.11 g/mol

Low molecular weight enables

rapid cellular membrane

diffusion.

Appearance
Colorless to pale yellow

solid/liquid

Visual indicator of purity

(darkening indicates

oxidation).

Melting Point 57.0 to 61.0 °C

Requires controlled thermal

handling during solid-state

reactions.

Flash Point 92 °C (Closed Cup)

Flammability threshold dictates

Class 6.1A storage

requirements.

Solubility
Soluble in water and polar

organics

Ideal for aqueous biological

assays and biphasic

extractions.

Data sourced from 1[1].

Neuropharmacological Mechanisms: Voltage-Gated
Potassium Channel Modulation
In drug development and neurology, aminopyridines are heavily researched for their ability to

modulate action potentials. 2-AP acts as a reversible, broad-spectrum blocker of voltage-gated

potassium channels (Kv channels), with notable efficacy against Kv1.5 and Kv12.1 subtypes.
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The Causality of Channel Blockade: The efficacy of 2-AP stems from its molecular geometry.

The amino group at the 2-position allows the molecule to enter the intracellular vestibule of the

Kv channel and form specific electrostatic interactions with the pore-lining residues. By

physically occluding K+ efflux, 2-AP forces a delay in axonal repolarization. In clinical models of

demyelinating diseases like Multiple Sclerosis (MS) or neuromuscular junction disorders like

Lambert-Eaton myasthenic syndrome (LEMS), this electrophysiological shift is highly beneficial.

The delayed repolarization prolongs the duration of the action potential, which in turn enhances

the influx of presynaptic calcium, ultimately driving an increased release of neurotransmitters

(e.g., acetylcholine) into the synaptic cleft (2[2]). Furthermore, in cerebellar disorders, 2-AP

increases the resting discharge rate of Purkinje cells, restoring inhibitory control over deep

cerebellar nuclei (3[3]).
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Figure 1: Mechanism of action of 2-Aminopyridine in Kv channel blockade and neural

transmission.
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Analytical Workflows: High-Sensitivity Glycan
Fluorescent Labeling
Oligosaccharides inherently lack strong chromophores, making direct UV or fluorescence

detection nearly impossible. 2-AP solves this via pyridylamination, a reductive amination

process that attaches a highly fluorescent tag (λex = 295 nm, λem = 352 nm) to the reducing

end of glycans in a stoichiometric (1:1) ratio.

The Causality of the Protocol Design:

Why Acetic Acid at 90°C? The initial nucleophilic attack of 2-AP's primary amine on the

glycan's acyclic aldehyde requires thermal energy and mild acid catalysis to drive the

equilibrium toward the Schiff base intermediate.

Why Borane-Dimethylamine? While sodium cyanoborohydride is historically used, borane-

dimethylamine provides a safer, highly efficient hydride source to irreversibly reduce the

Schiff base to a stable secondary amine without degrading the delicate oligosaccharide

backbone.

Self-Validating Protocol: Pyridylamination of
Oligosaccharides
To ensure scientific integrity, this protocol is designed as a closed, self-validating loop.

Step 1: Sample Preparation & Desiccation Infuse the saccharide solution (1 pmol to 25 nmol)

into a conical microtube. Lyophilize the sample completely. Causality: Water drives the

equilibrium backward, preventing Schiff base formation; absolute desiccation is mandatory.

Step 2: Coupling Reaction Add 0.02 mL of coupling reagent (552 mg of 2-AP dissolved in 0.2

mL acetic acid). Mix thoroughly and heat at 90°C for 1 hour in a block incubator.

Step 3: Reduction Add 0.07 mL of reducing reagent (200 mg borane-dimethylamine complex in

0.08 mL acetic acid and 0.05 mL water). Heat at 80°C for 35 minutes (4[4]).

Step 4: Liquid-Liquid Extraction (Cleanup) Add 0.09 mL water and 0.09 mL water-saturated

phenol/chloroform. Centrifuge at 200 × g for 3 minutes. The aqueous phase contains the
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labeled glycans, while unreacted 2-AP partitions into the organic phase.

Step 5: System Suitability & Validation (The Self-Validating Checkpoint)

Procedural Blank: Run a parallel blank (water instead of glycan). During HPLC-FL analysis,

the blank must show a flat baseline at the target retention times, proving that peaks are not

reagent-derived artifacts.

Positive Control: Process a known standard (e.g., maltopentaose). A labeling efficiency of

>85% and a predictable retention time shift confirms the structural integrity of the reagents

and the calibration of the fluorescence detector.
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Figure 2: Step-by-step reductive amination workflow for fluorescent glycan labeling with 2-AP.
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Synthetic Utility in Pharmaceutical Development
Beyond analytical chemistry, 2-AP is a foundational building block in the synthesis of several

major active pharmaceutical ingredients (APIs). Because of the dual reactivity of the amino

group and the aromatic pyridine ring, it readily participates in nucleophilic substitutions and

cyclization reactions. Notably, 2-AP reacts vigorously with chlorosulfonyl isocyanate at 0 °C to

yield urea intermediates, a critical step in synthesizing complex heterocyclic drugs. It is the

primary precursor for widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as

piroxicam and tenoxicam, as well as antihistamines like mepyramine and antibiotics like

sulfapyridine (5[5]).

Environmental, Health, and Safety (EHS) Directives
2-Aminopyridine is classified as a highly toxic and corrosive hazardous material (Storage Class

6.1A).

Hazard Codes: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes

severe skin burns and eye damage)[1].

Laboratory Controls: All manipulations, especially lyophilization and heating steps in the

labeling protocol, must be conducted within a certified Class II fume hood. Personnel must

wear Type P2 (EN 143) respirator cartridges, face shields, and chemically resistant gloves to

prevent systemic absorption[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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